

Proximate Analysis of Stevia Powder: A Technical Guide

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Compound of Interest

Compound Name: Stevia Powder

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Introduction

Stevia (*Stevia rebaudiana* Bertoni), a perennial shrub native to South America, has garnered significant attention in the food and pharmaceutical industries due to its high-intensity, non-caloric sweetening compounds known as steviol glycosides.[1] The powder derived from its leaves is a complex mixture of these sweetening agents, alongside a variety of other nutritional and non-nutritional components. A thorough understanding of the proximate composition of **stevia powder** is crucial for its standardization, quality control, and application in various formulations. This technical guide provides an in-depth overview of the proximate analysis of **stevia powder**, including detailed experimental protocols and a summary of reported compositional data.

Proximate Composition of Stevia Powder

Proximate analysis determines the major constituents of a sample, including moisture, ash, crude protein, crude fat, crude fiber, and carbohydrates. The composition of **stevia powder** can vary depending on factors such as the plant variety, cultivation conditions, harvesting time, and processing methods.[2] The following tables summarize the range of values reported in the literature for the proximate composition of stevia leaf powder.

Table 1: Proximate Composition of Dried Stevia Leaves (% on a dry weight basis)

Component	Reported Range (%)	Reference(s)
Moisture	3.95 - 10.73	[3][4]
Ash	4.65 - 12.37	[2][3][4]
Crude Protein	10.64 - 16.2	[3][4][5]
Crude Fat	2.15 - 6.13	[3]
Crude Fiber	4.35 - 15.52	[2][3][6]
Total Carbohydrates	31.2 - 73.99	[2][3][4]

Experimental Protocols for Proximate Analysis

The following are detailed methodologies for the key experiments in the proximate analysis of **stevia powder**, based on standard methods from AOAC International.

Moisture Content Determination (AOAC Method 925.09)

This method determines the percentage of water in the **stevia powder** by measuring the loss in weight upon drying.

Apparatus:

- Forced-air oven
- Analytical balance (sensitive to 0.1 mg)
- Desiccator with an efficient desiccant
- Moisture dishes with tight-fitting lids

Procedure:

- Pre-dry the moisture dishes and their lids in the oven at $130 \pm 3^{\circ}\text{C}$ for at least 2 hours.
- Cool the dishes in a desiccator to room temperature and weigh them accurately.

- Accurately weigh approximately 2 grams of the well-mixed **stevia powder** into the tared moisture dish.
- Place the dish with the sample and the lid alongside it in the oven at $130 \pm 3^{\circ}\text{C}$ for 1 hour. The 1-hour drying period begins when the oven reaches the specified temperature.
- After drying, immediately cover the dish with its lid while still in the oven.
- Transfer the covered dish to a desiccator and allow it to cool to room temperature.
- Weigh the dish with the dried sample.
- The moisture content is calculated as follows: $\text{Moisture (\%)} = \frac{[(\text{Initial sample weight} - \text{Final sample weight}) / \text{Initial sample weight}] \times 100$

Ash Content Determination (AOAC Method 923.03)

This method determines the total mineral content by burning off all organic matter.

Apparatus:

- Muffle furnace
- Ashing crucibles (porcelain or silica)
- Analytical balance
- Desiccator
- Hot plate

Procedure:

- Ignite the ashing crucibles in the muffle furnace at 550°C for at least 30 minutes.
- Cool the crucibles in a desiccator and weigh them accurately.
- Accurately weigh 3-5 grams of the **stevia powder** into the tared crucible.

- If the sample has a high moisture content, pre-dry it on a hot plate or in a drying oven before placing it in the muffle furnace.
- Place the crucible in a cool muffle furnace and gradually increase the temperature to 550°C.
- Maintain the temperature at 550°C until a light gray or white ash is obtained, or until a constant weight is achieved (typically overnight or for 12-18 hours).[3]
- Turn off the furnace and allow it to cool to at least 250°C before opening the door to prevent loss of fine, fluffy ash.
- Carefully transfer the crucible to a desiccator, allow it to cool to room temperature, and weigh.
- The ash content is calculated as follows: $\text{Ash (\%)} = (\text{Weight of ash} / \text{Initial sample weight}) \times 100$

Crude Protein Determination (Kjeldahl Method - AOAC Method 954.01)

This method determines the total nitrogen content, which is then converted to crude protein using a conversion factor (typically 6.25 for most samples).

Apparatus:

- Kjeldahl digestion and distillation unit
- Kjeldahl flasks (800 mL)
- Burette
- Analytical balance

Reagents:

- Concentrated sulfuric acid (H₂SO₄)
- Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)

- Sodium hydroxide solution (40% w/v)
- Boric acid solution (2% w/v) with mixed indicator (e.g., methyl red and bromocresol green)
- Standardized hydrochloric acid (HCl) solution (0.1 N)

Procedure:

- Digestion:
 - Accurately weigh approximately 1 gram of **stevia powder** into a Kjeldahl flask.
 - Add catalyst tablets and 20-25 mL of concentrated sulfuric acid.
 - Place the flask on the digestion unit and heat until the solution becomes clear and colorless (or light green). This may take 1-2 hours.
 - Allow the digest to cool.
- Distillation:
 - Carefully dilute the cooled digest with distilled water.
 - Place a receiving flask containing 50 mL of boric acid solution with indicator under the condenser of the distillation unit.
 - Slowly add an excess of 40% sodium hydroxide solution to the digestion flask to neutralize the acid and liberate ammonia.
 - Immediately connect the flask to the distillation unit and begin distillation.
 - Distill until all the ammonia has been collected in the boric acid solution (the indicator will change color).
- Titration:
 - Titrate the contents of the receiving flask with the standardized 0.1 N HCl solution until the indicator returns to its original color.

- Perform a blank determination using the same procedure without the sample.
- Calculation:
 - Nitrogen (%) = $[(V_{\text{sample}} - V_{\text{blank}}) \times N_{\text{HCl}} \times 14.007 / \text{Sample weight (g)}] \times 100$
 - Crude Protein (%) = % Nitrogen $\times 6.25$ (where V = volume of HCl used for titration, N = normality of HCl)

Crude Fat Determination (Soxhlet Extraction - AOAC Method 920.39)

This method determines the amount of lipid material that can be extracted with a non-polar solvent.

Apparatus:

- Soxhlet extraction apparatus
- Extraction thimbles
- Analytical balance
- Drying oven
- Desiccator

Reagent:

- Petroleum ether or diethyl ether (anhydrous)

Procedure:

- Accurately weigh approximately 2-5 grams of the dried **stevia powder** into an extraction thimble.
- Place the thimble in the Soxhlet extractor.
- Weigh a clean, dry extraction flask.

- Add the extraction solvent (e.g., petroleum ether) to the flask.
- Assemble the Soxhlet apparatus and heat the flask to allow the solvent to reflux for at least 4-6 hours, or until the extraction is complete.^{[7][8]}
- After extraction, remove the thimble and evaporate the solvent from the extraction flask.
- Dry the flask containing the extracted fat in an oven at 100-105°C until a constant weight is achieved.
- Cool the flask in a desiccator and weigh.
- The crude fat content is calculated as follows: $\text{Crude Fat (\%)} = (\text{Weight of extracted fat} / \text{Initial sample weight}) \times 100$

Crude Fiber Determination (AOAC Method 962.09)

This method determines the indigestible portion of the sample after sequential digestion with acid and alkali.

Apparatus:

- Digestion apparatus with condenser
- Filtering device (e.g., Buchner funnel with filter paper or crucibles with fritted discs)
- Drying oven
- Muffle furnace
- Analytical balance

Reagents:

- Sulfuric acid solution (1.25% w/v, 0.255 N)
- Sodium hydroxide solution (1.25% w/v, 0.313 N)
- Ethanol (95%)

Procedure:

- Weigh approximately 2 grams of the fat-extracted **stevia powder** into a beaker.
- Add 200 mL of boiling 1.25% sulfuric acid.
- Boil for exactly 30 minutes, maintaining a constant volume by adding hot water.
- Filter the mixture through a filtering device and wash the residue with boiling water until the washings are no longer acidic.
- Transfer the residue back to the beaker and add 200 mL of boiling 1.25% sodium hydroxide solution.
- Boil for exactly 30 minutes, maintaining a constant volume.
- Filter the mixture and wash the residue thoroughly with boiling water, then with a small amount of dilute acid, and finally with more boiling water until the washings are neutral.
- Wash the residue with 95% ethanol.
- Transfer the residue to a tared crucible and dry in an oven at 130°C for 2 hours.
- Cool in a desiccator and weigh.
- Ash the dried residue in a muffle furnace at 600°C for 30 minutes.
- Cool in a desiccator and weigh.
- The crude fiber content is calculated as the loss in weight upon ignition: $\text{Crude Fiber (\%)} = \frac{[(\text{Weight of residue before ashing} - \text{Weight of residue after ashing}) / \text{Initial sample weight}] \times 100}{100}$

Total Carbohydrate Determination

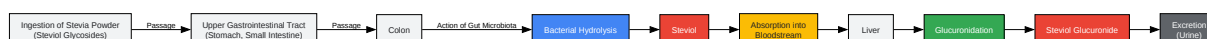
Total carbohydrates are typically determined by difference, by subtracting the percentages of moisture, ash, crude protein, and crude fat from 100.

$$\text{Carbohydrate (\%)} = 100 - (\% \text{ Moisture} + \% \text{ Ash} + \% \text{ Crude Protein} + \% \text{ Crude Fat})$$

Visualizations

Metabolism of Steviol Glycosides

The primary sweetening compounds in stevia, steviol glycosides, are not absorbed in the upper gastrointestinal tract.[3] They pass to the colon where gut bacteria hydrolyze them into their aglycone, steviol. Steviol is then absorbed, metabolized in the liver into steviol glucuronide, and subsequently excreted in the urine.[3][9]

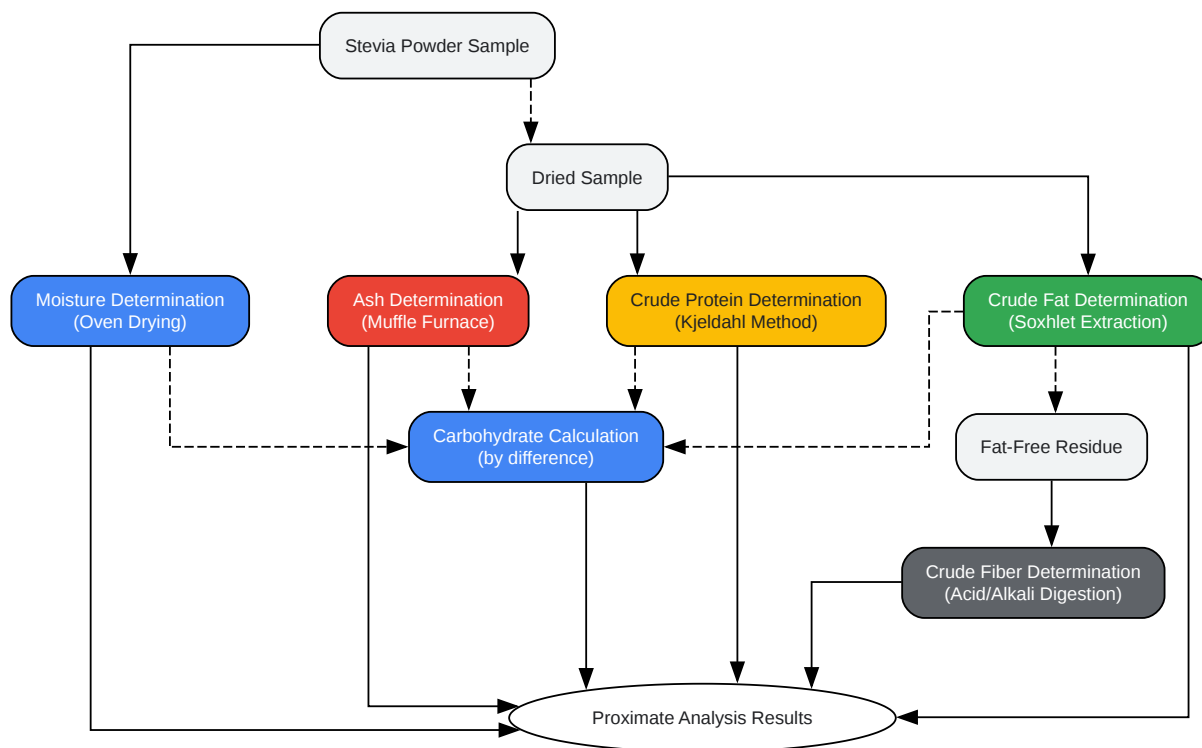


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Caption: Metabolic pathway of steviol glycosides in the human body.

Experimental Workflow for Proximate Analysis of Stevia Powder

The following diagram illustrates the general workflow for the proximate analysis of **stevia powder**, outlining the sequential steps for each analytical determination.



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*Caption: General workflow for the proximate analysis of **stevia powder**.*

Conclusion

The proximate analysis of **stevia powder** provides essential data for its characterization and quality assessment. The methodologies outlined in this guide, based on established AOAC protocols, offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the composition of stevia-based products. The provided data and visualizations serve as a valuable resource for understanding the nutritional profile and metabolic fate of this increasingly important natural sweetener.

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